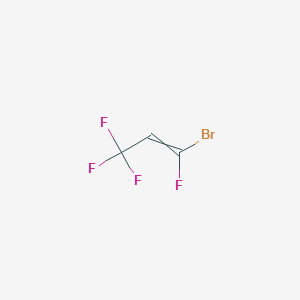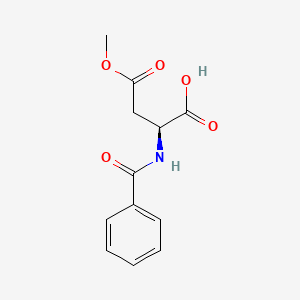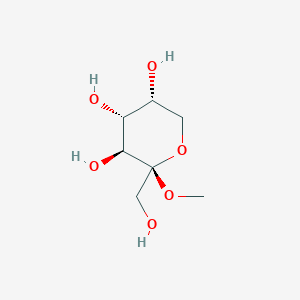
Methyl beta-d-fructopyranoside
Descripción general
Descripción
Methyl beta-D-fructopyranoside is a type of glycoside derived from the ketose D-fructose . It is the thermodynamically most stable methyl glycoside of D-fructose . The compound is sourced from the herbs of Pteris semipinnata .
Synthesis Analysis
The synthesis of Methyl beta-D-fructopyranoside involves a modified procedure where D-fructose is dissolved in methanol and acetyl chloride is added at room temperature . The reaction is stirred for 25 hours .Molecular Structure Analysis
In Methyl beta-D-fructopyranoside, the pyranose ring is close to being an ideal 2C5 chair . The compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .Physical And Chemical Properties Analysis
Methyl beta-D-fructopyranoside has a molecular formula of C7H14O6 and an average mass of 194.182 Da . It is a powder in physical form . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 380.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis of Fructose-based Surfactants
Methyl β-D-fructopyranoside is used in the synthesis of a new class of surfactants . These surfactants are based on bioderived building blocks including fructose, fatty acid methyl esters (FAME), and hydroxy propionitrile (cyanoethanol, 3-HP) . The produced surfactants have excellent properties with critical micelle concentrations and Krafft points comparable to current glucose-based surfactants .
Biomass Valorization
Methyl β-D-fructopyranoside plays a role in biomass valorization, which is a sustainable alternative to petroleum-based energy and commodities . In this context, copper radical oxidases (CROs) from Auxiliary Activity Family 5/Subfamily 2 (AA5_2) are attractive biocatalysts for the selective oxidation of primary alcohols to aldehydes . Methyl β-D-fructopyranoside is used in the production of renewable plastic polymer precursors and other chemicals .
Production of Aryl Alcohol Oxidases
Methyl β-D-fructopyranoside is used in the production of aryl alcohol oxidases (AAOs). Two homologues from the filamentous fungi Fusarium graminearum and F. oxysporum have been defined as predominant AAOs . These AAOs have weak activity on carbohydrates, but instead efficiently oxidize specific aryl alcohols .
Oxidation of Hydroxymethyl Furfural (HMF)
Both Fgr AAO and Fox AAO, which are produced using Methyl β-D-fructopyranoside, oxidize hydroxymethyl furfural (HMF) directly to 5-formyl-2-furoic acid (FFCA) . This process is significant in the production of renewable plastic polymer precursors .
Desymmetrization of Glycerol
Methyl β-D-fructopyranoside is used in the desymmetrization of the bioproduct glycerol to the uncommon L-isomer of glyceraldehyde . This process is important in the production of high-value bio-products through selective derivatization .
Chemical Industry
Methyl β-D-fructopyranoside is used in the chemical industry due to its various properties . It is used in the production of various products including detergents, softeners, cosmetics, coatings, and personal care products .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl β-D-fructopyranoside is a glycoside that is made up of a pyranose ring and the sugar D-fructose
Mode of Action
The molecule is stable because of its hydrogen bonds, which are formed between the oxygen atom of the hydroxyl group and the hydrogen atom of the methyl group . Methyl β-D-fructopyranoside has two chiral centers, so it can exist as two enantiomers . The most common form is D- (+)-methyl β-d-fructopyranoside, which has a configuration of R (right) and S (left) .
Biochemical Pathways
It’s known that glycosides like methyl β-d-fructopyranoside can participate in various organic synthesis reactions .
Pharmacokinetics
Its molecular weight is 19418 g/mol , which could influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound forms bilayers involving a complex hydrogen-bonding pattern of five independent hydrogen bonds .
Action Environment
It’s known that the compound is stable and can be stored at 2°c - 8°c .
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-8)6(11)5(10)4(9)2-13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKXYJAUJLWHFF-MVIOUDGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(CO1)O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl b-D-fructopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



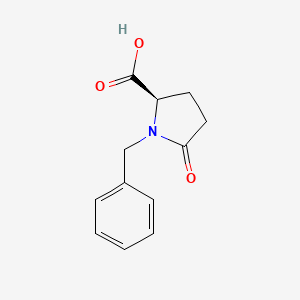




![2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B3041858.png)

![Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate](/img/structure/B3041862.png)
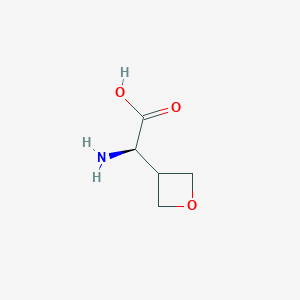

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)
